molecular formula C16H24ClN3O B5305802 N-butyl-4-(4-chlorobenzyl)-1-piperazinecarboxamide

N-butyl-4-(4-chlorobenzyl)-1-piperazinecarboxamide

Cat. No. B5305802
M. Wt: 309.83 g/mol
InChI Key: OIJPVVRQIZVRAG-UHFFFAOYSA-N
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Description

N-butyl-4-(4-chlorobenzyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as BCBP and has been studied extensively for its biological and physiological effects.

Mechanism of Action

The mechanism of action of BCBP is not fully understood, but it is believed to act as a modulator of the serotonin system in the brain. The compound has been shown to bind to the 5-HT1A receptor and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants.
Biochemical and Physiological Effects:
BCBP has been shown to exhibit a wide range of biochemical and physiological effects, including antidepressant, anxiolytic, and antinociceptive effects. The compound has also been shown to improve cognitive function and memory retention in animal models. Additionally, BCBP has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of BCBP is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, the compound has been shown to exhibit a wide range of biological and physiological effects, making it a promising candidate for the development of novel drugs and therapies. However, one of the limitations of BCBP is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of BCBP. One potential area of research is the development of novel drugs and therapies based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BCBP and its potential applications in various fields. Finally, the potential toxicity of BCBP needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, N-butyl-4-(4-chlorobenzyl)-1-piperazinecarboxamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been shown to exhibit a wide range of biological and physiological effects, making it a promising candidate for the development of novel drugs and therapies. Further research is needed to fully understand the mechanism of action and potential applications of BCBP.

Synthesis Methods

The synthesis of BCBP involves the reaction of 4-chlorobenzyl chloride with N-butylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation. The synthesis of BCBP is relatively straightforward and can be performed using readily available chemicals and equipment.

Scientific Research Applications

BCBP has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. The compound has been shown to exhibit a wide range of biological and physiological effects, making it a promising candidate for the development of novel drugs and therapies.

properties

IUPAC Name

N-butyl-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-2-3-8-18-16(21)20-11-9-19(10-12-20)13-14-4-6-15(17)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJPVVRQIZVRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide

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